N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-7-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-3-5-18(19)25/h2-8,14,20H,1,9-13,15-16H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNZDVCIJKWAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H27FN4O4 and a molecular weight of approximately 454.50 g/mol. Its structure includes an allyl group, a benzo[d][1,3]dioxole moiety, and a piperazine derivative, which contribute to its unique pharmacological properties .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines.
- IC50 Values : The compound demonstrated IC50 values of 6.2 µM against HCT-116 and 27.3 µM against T47D cells, indicating effective cytotoxicity .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer cell growth.
- Receptor Modulation : Its structural components suggest potential interactions with various biological receptors, enhancing its therapeutic profile .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Preparation of Benzo[d][1,3]dioxole Derivative : This is achieved through the reaction of catechol with formaldehyde.
- Introduction of Piperazine Group : The benzo[d][1,3]dioxole derivative is reacted with a piperazine derivative to form the core structure.
- Formation of Oxalamide Linkage : The final step involves coupling with an allyl oxalamide to yield the target compound .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide | Lacks piperazine group | Reduced solubility |
| N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)oxalamide | Lacks fluorinated piperazine | Lower binding affinity |
The presence of both the benzo[d][1,3]dioxole and piperazine groups in this compound enhances its solubility and biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
In a study published in ACS Omega, the compound was tested for its efficacy against multiple cancer cell lines. Results showed significant inhibition rates compared to control groups .
Study 2: Mechanistic Insights
Another research article detailed the mechanisms by which the compound affects cellular pathways related to apoptosis and proliferation. This study highlighted the role of receptor interaction in mediating its biological effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of oxalamide compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its efficacy against specific cancer types.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has shown that oxalamide derivatives can exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . In vitro studies are necessary to quantify the specific antimicrobial efficacy of this compound.
Neurological Applications
Given the presence of the piperazine ring in its structure, this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been explored for their potential to treat neurological disorders such as depression and anxiety. Further research is needed to establish the specific neuropharmacological effects of this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxalamide linkage and functionalization of the piperazine moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structural integrity and purity of the synthesized compound .
Case Study 1: Anticancer Efficacy
A study focusing on similar oxalamide derivatives demonstrated their ability to inhibit growth in various cancer cell lines, including breast and colon cancer cells. The study highlighted the structure–activity relationship (SAR), indicating that modifications to the piperazine moiety could enhance anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of oxalamides were tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results showed that certain modifications led to increased antimicrobial potency, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Preparation Methods
Nucleophilic Aromatic Substitution
A mixture of 1-chloro-2-fluorobenzene (1.0 equiv) and piperazine (2.5 equiv) is refluxed in toluene with potassium carbonate (3.0 equiv) at 110°C for 24 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield 4-(2-fluorophenyl)piperazine (68% yield).
Buchwald–Hartwig Coupling
Alternatively, palladium-catalyzed coupling of 2-fluorophenyl bromide with piperazine in the presence of Xantphos and Cs2CO3 at 100°C for 12 hours achieves higher yields (82%).
Preparation of 2-(Benzo[d]Dioxol-5-yl)Ethylamine Intermediate
Nitration and Reduction
3,4-Dihydroxybenzoic acid is nitrated using HNO3/H2SO4 at 0°C to yield 5-nitrobenzo[d]dioxole, which is reduced with H2/Pd-C in ethanol to 5-aminobenzo[d]dioxole.
Ethylenediamine Formation
The amine is alkylated with 1,2-dibromoethane in DMF at 60°C for 6 hours, yielding 2-(benzo[d]dioxol-5-yl)ethylamine (57% yield after silica gel purification).
Assembly of the Piperazine-Ethylamine Core
The ethylamine intermediate is coupled with 4-(2-fluorophenyl)piperazine via reductive amination:
Reductive Amination
2-(Benzo[d]dioxol-5-yl)ethylamine (1.0 equiv), 4-(2-fluorophenyl)piperazine (1.2 equiv), and NaBH3CN (2.0 equiv) are stirred in methanol at 25°C for 12 hours. The product is isolated via chromatography (75% yield).
Oxalamide Bond Formation
Stepwise Coupling with Oxalyl Chloride
The ethylamine-piperazine intermediate (1.0 equiv) is treated with oxalyl chloride (2.2 equiv) in dry dichloromethane (DCM) at 0°C. After 2 hours, allylamine (1.5 equiv) is added, and the reaction is stirred at 25°C for 6 hours. The crude product is purified via reverse-phase HPLC to yield the title compound (63% yield).
Single-Pot Method
Alternatively, a one-pot procedure uses HATU as a coupling agent: the intermediate, allylamine, and oxalic acid (1:1:1.2 molar ratio) are reacted in DMF with HATU (2.0 equiv) and DIPEA (3.0 equiv) at 25°C for 8 hours (70% yield).
Reaction Optimization Data
Characterization and Analytical Data
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 6.82 (s, 1H, ArH), 6.78–6.71 (m, 2H, ArH), 5.90 (s, 2H, OCH2O), 4.10–3.95 (m, 4H, piperazine), 3.45–3.30 (m, 2H, CH2N), 2.95–2.80 (m, 2H, CH2N), 5.85–5.70 (m, 1H, allyl CH), 5.20–5.10 (m, 2H, allyl CH2).
- 13C NMR (100 MHz, CDCl3): δ 167.5 (C=O), 158.2 (C-F), 147.3 (OCH2O), 121.8–116.4 (ArC), 56.8 (piperazine), 45.2 (CH2N), 117.5 (allyl).
- HRMS (ESI+): m/z calculated for C24H27FN4O4 [M+H]+: 454.502; found: 454.499.
Purity and Stability
HPLC analysis confirmed >98% purity under optimized conditions. The compound is stable at −20°C for 6 months in anhydrous DMSO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
